molecular formula C11H10BrN3S B1450299 6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole CAS No. 742004-46-2

6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole

Cat. No.: B1450299
CAS No.: 742004-46-2
M. Wt: 296.19 g/mol
InChI Key: ALFGOQIZSNTHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole is a heterocyclic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiazole ring, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a thioamide in the presence of a brominating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation with hydrogen peroxide would produce a sulfoxide.

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole can be compared with other similar compounds such as:

Properties

IUPAC Name

6-(bromomethyl)-3-phenyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3S/c12-6-9-7-15-10(13-14-11(15)16-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFGOQIZSNTHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NN=C(N21)C3=CC=CC=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole
Reactant of Route 2
6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole
Reactant of Route 3
6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole
Reactant of Route 4
Reactant of Route 4
6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole
Reactant of Route 5
6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole
Reactant of Route 6
6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.